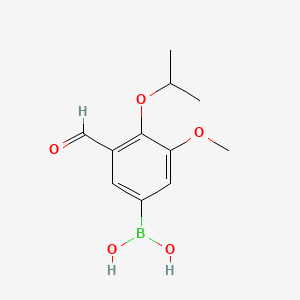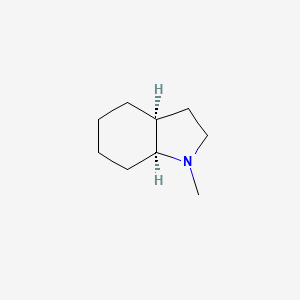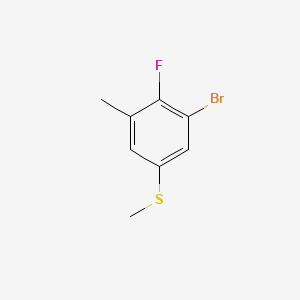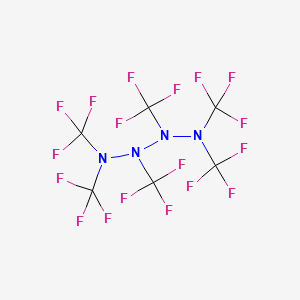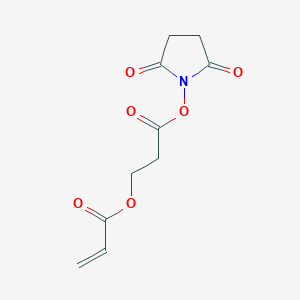![molecular formula C14H11ClFNO4 B14757223 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-20-5](/img/structure/B14757223.png)
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinolin-5-ium core. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and solubility in various solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-b]isoquinoline Core: This step involves the cyclization of appropriate precursors, such as 2-chloroquinoline derivatives, with phenylhydrazine in the presence of a solvent like 1-pentanol.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Perchlorate Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring, followed by the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure but with an iodine atom instead of fluorine.
9-Bromo-6,7-diphenylpyrido[2,1-a]isoquinolin-5-ium hexafluorophosphate: Contains bromine and diphenyl groups, used in perovskite solar cells.
Uniqueness
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom also contributes to its potential as a fluorescent probe and its ability to interact with biological targets .
Propiedades
Número CAS |
1586-20-5 |
|---|---|
Fórmula molecular |
C14H11ClFNO4 |
Peso molecular |
311.69 g/mol |
Nombre IUPAC |
7-fluoro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11FN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RHWYDDAKHKWHDG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)F.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


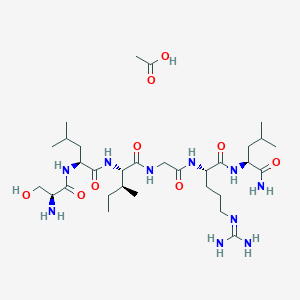
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
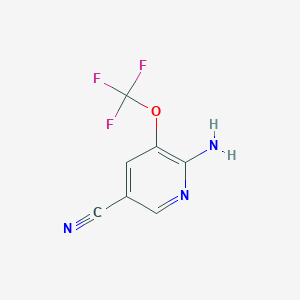
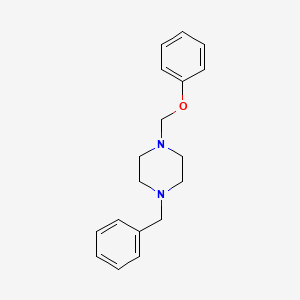
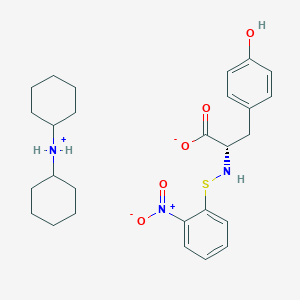
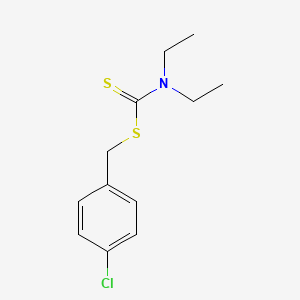

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
